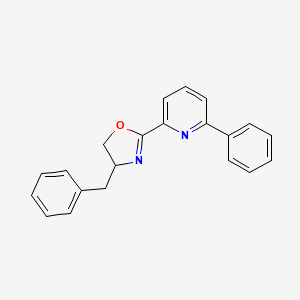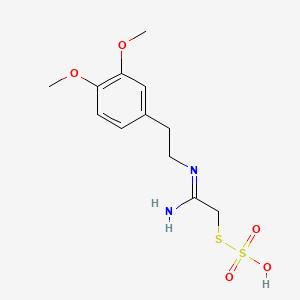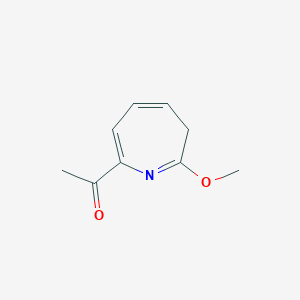
2,4,6-Triphenylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenylheptane is an organic compound characterized by a heptane backbone substituted with three phenyl groups at the 2nd, 4th, and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenylheptane typically involves the reaction of appropriate phenyl-substituted precursors under controlled conditions. One common method includes the use of benzalacetophenone and acetophenone in the presence of a catalyst such as fluoboric acid. The reaction is carried out in a solvent like 1,2-dichloroethane at elevated temperatures (70-75°C) and involves refluxing and subsequent crystallization to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale crystallization and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triphenylheptane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can reduce any present functional groups to simpler forms.
Substitution: Phenyl groups in this compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,4,6-Triphenylheptane has several applications in scientific research:
Biology and Medicine:
Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenylheptane involves its interaction with molecular targets through various pathways. The compound’s conformational flexibility allows it to adopt different states, which can influence its reactivity and interactions with other molecules. Studies have shown that the compound exhibits specific relaxation processes depending on its isomeric form, which can affect its overall behavior in chemical reactions .
Comparison with Similar Compounds
2,4-Diphenylpentane: This compound has a similar structure but with two phenyl groups instead of three. It serves as a simpler model for studying conformational dynamics.
2,4,6-Triphenylpyrylium Tetrafluoroborate: This compound is used in various synthetic applications and has a different functional group arrangement compared to 2,4,6-Triphenylheptane.
Uniqueness: this compound is unique due to its three phenyl groups, which provide a higher degree of conformational flexibility and potential for diverse chemical reactivity. This makes it a valuable compound for studying molecular dynamics and developing advanced materials.
Properties
CAS No. |
22094-76-4 |
|---|---|
Molecular Formula |
C25H28 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2,6-diphenylheptan-4-ylbenzene |
InChI |
InChI=1S/C25H28/c1-20(22-12-6-3-7-13-22)18-25(24-16-10-5-11-17-24)19-21(2)23-14-8-4-9-15-23/h3-17,20-21,25H,18-19H2,1-2H3 |
InChI Key |
UGXZATJBUAYFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)


![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)


![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)


